5-Ethoxy-2-fluoro-3-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2-fluoro-3-methylbenzaldehyde: is an organic compound with the molecular formula C10H11FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with ethoxy, fluoro, and methyl groups. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with ethyl fluoride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: In industrial settings, the production of 5-Ethoxy-2-fluoro-3-methylbenzaldehyde may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-2-fluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-Ethoxy-2-fluoro-3-methylbenzoic acid.
Reduction: 5-Ethoxy-2-fluoro-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Ethoxy-2-fluoro-3-methylbenzaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of fluorinated compounds, which have unique chemical and physical properties .
Biology and Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceuticals. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making them valuable in drug development .
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its unique structure allows for the development of compounds with specific biological activities .
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-fluoro-3-methylbenzaldehyde depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the fluoro group can enhance binding affinity and selectivity for molecular targets, leading to improved efficacy and reduced side effects .
Comparison with Similar Compounds
- 5-Fluoro-2-methoxybenzaldehyde
- 2-Fluoro-5-methoxybenzaldehyde
- 5-Ethoxy-2-fluoro-3-(methoxymethyl)benzaldehyde
Uniqueness: 5-Ethoxy-2-fluoro-3-methylbenzaldehyde is unique due to the specific combination of ethoxy, fluoro, and methyl groups on the benzaldehyde ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C10H11FO2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
5-ethoxy-2-fluoro-3-methylbenzaldehyde |
InChI |
InChI=1S/C10H11FO2/c1-3-13-9-4-7(2)10(11)8(5-9)6-12/h4-6H,3H2,1-2H3 |
InChI Key |
UUAYQWNOULIBBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)C)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.